molecular formula C9H7BrCl2O2 B6325854 Methyl 4-bromomethyl-2,5-dichlorobenzoate CAS No. 1936655-55-8

Methyl 4-bromomethyl-2,5-dichlorobenzoate

Cat. No.: B6325854
CAS No.: 1936655-55-8
M. Wt: 297.96 g/mol
InChI Key: LTDBXDINOUYZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromomethyl-2,5-dichlorobenzoate is an organic compound belonging to the family of halogenated benzoates. It is characterized by the presence of bromine and chlorine atoms attached to a benzoate ester. The compound is often used as an intermediate in the synthesis of various organic materials and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromomethyl-2,5-dichlorobenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methyl benzoate derivatives. One common method involves the bromination of methyl 2,5-dichlorobenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Mechanism of Action

The mechanism of action of methyl 4-bromomethyl-2,5-dichlorobenzoate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can inhibit enzyme activity or alter cellular pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromomethyl-2,5-dichlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This combination allows for selective functionalization and the formation of diverse derivatives .

Properties

IUPAC Name

methyl 4-(bromomethyl)-2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9(13)6-3-7(11)5(4-10)2-8(6)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDBXDINOUYZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Cl)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.